Acetyldipeptide A2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S3/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBMSKHTDMMOM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N4O2S3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76275-84-8 (chloride) | |
| Record name | Acetyldipeptide A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101002113 | |
| Record name | (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-12-7 | |
| Record name | Acetyldipeptide A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-{[Hydroxy(2'-{2-[(1-hydroxyethylidene)amino]ethyl}[2,4'-bi-1,3-thiazol]-4-yl)methylidene]amino}propyl)(dimethyl)sulfanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Acetyldipeptide A2: a Research Focus Within Bleomycin Analogues
Molecular Mechanisms and Biological Activity in Model Systems
DNA Binding Interactions and Intercalative Mechanisms
Bleomycin's mechanism of action is fundamentally dependent on its ability to bind to DNA, which is a prerequisite for inducing DNA damage. The complex structure of Bleomycin (B88199) A2, including its peptide components, facilitates this interaction. It is understood that the molecule interacts with DNA through various forces, potentially involving intercalation of its bithiazole rings between DNA base pairs annualreviews.org. This binding is often metal-dependent, with bleomycin chelating metal ions like iron (Fe(II)), forming a complex that then interacts with DNA ontosight.aidrugbank.comresearchgate.net. The sequence-specific recognition of DNA by bleomycin is influenced by its molecular architecture, including the peptide portions, which contribute to the precise positioning of the molecule at specific DNA sites researchgate.netresearchgate.net. Studies on bleomycin analogues have shown that modifications to different parts of the molecule, including the peptide segments, can alter DNA binding affinity and specificity researchgate.net.
Inhibition of Bleomycin-Induced DNA Breakage by Analogues
Table 1: Comparative DNA Interaction Effects of Bleomycin Analogues
| Analogue Type / Modification | Fluorescence Quenching Type | Effect on Quenching | Reference |
| BLM A2 | Ionic | 20-25% | researchgate.net |
| Nonionic | 20-30% | researchgate.net | |
| BLM B1' | Ionic | < 10% | researchgate.net |
| Nonionic | 20-30% | researchgate.net | |
| Desamido-BLM A2 | Ionic | Markedly reduced | researchgate.net |
| Nonionic | 20-30% | researchgate.net | |
| α-amino-substituted BLM A2 | Ionic | Eliminated | researchgate.net |
| Nonionic | Reduced | researchgate.net | |
| Talisomycin A (TLM A) | Ionic | 50-60% | researchgate.net |
| Nonionic | 20-30% | researchgate.net |
Role as a Constituent in Bleomycin's Mechanism of Action (Excluding Clinical Effects)
Bleomycin's potent DNA-cleaving activity is a complex process involving metal chelation, DNA binding, and oxidative damage. The molecule acts as a metal-dependent DNA cleaver, requiring transition metal ions, typically iron (Fe(II)), for its catalytic function drugbank.comresearchgate.net. The formation of an Fe(II)-bleomycin complex is essential for DNA cleavage, which is thought to involve the abstraction of the 4'-hydrogen atom from the deoxyribose sugar researchgate.net. The peptide components, including the acetyldipeptide moiety, are integral to this mechanism by contributing to the metal-binding site and influencing the molecule's affinity and specificity for DNA ontosight.airesearchgate.net. While the disaccharide moiety is primarily associated with tumor cell targeting, the peptide and aglycone parts are responsible for the DNA cleavage activity researchgate.netresearchgate.net. The precise role of the Acetyldipeptide A2 segment in this catalytic process, such as stabilizing the metal complex or orienting the molecule for hydrogen abstraction, is an area of ongoing research within the broader study of bleomycin's mechanism ontosight.airesearchgate.netresearchgate.net.
Compound List:
this compound
Bleomycin A2
Bleomycin B2
Talisomycin (TLM)
Talisomycin A (TLM A)
Talisomycin B (TLM B)
Talisomycin S2b (TLM S2b)
Talisomycin S10b (TLM S10b)
Desamido-Bleomycin A2
Bleomycin B1'
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship studies are crucial for understanding how specific chemical modifications to a molecule affect its biological function. In the case of bleomycin analogues, including those related to this compound, research has primarily focused on the role of the bithiazole moiety and its substituents in DNA interaction and modulation of DNA cleavage.
Comparative Biological Activity with Other Bleomycin Constituents
The biological activity most commonly assessed in these SAR studies is the inhibition of bleomycin-induced DNA breakage. Comparative analyses have revealed a clear trend: bleomycin analogues that incorporate aromatic substituents on their bithiazole ring demonstrate enhanced inhibitory activity when contrasted with those bearing aliphatic substituents, such as acetyl dipeptide A2 researchgate.netresearchgate.netnih.gov. Consequently, in terms of its capacity to inhibit DNA cleavage, acetyl dipeptide A2 is considered less potent than bleomycin analogues featuring aromatic substituents on the bithiazole moiety. Furthermore, these studies noted that the degree of inhibition exerted by these analogues remained consistent across various DNA scission sites, and their presence did not lead to the induction of cleavage at novel sites within the DNA researchgate.netnih.gov. This comparative evaluation underscores how structural variations, particularly the type of substituent on the bithiazole unit, directly correlate with differences in biological activity, specifically in their ability to influence DNA interaction and consequently inhibit DNA breakage.
Advanced Methodologies for Characterization and Mechanistic Elucidation of Acetylated Dipeptides
Spectroscopic Techniques for Structural Analysis and Ligand-Target Interactions
Spectroscopic methods are paramount for probing the atomic and molecular features of acetylated dipeptides. They offer non-destructive analysis of the peptide's conformation and its dynamic interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution, mimicking physiological conditions. uzh.chresolvemass.ca For Acetyldipeptide A2, a suite of 1D and 2D NMR experiments would be employed to gain detailed structural insights.
One-dimensional (1D) ¹H NMR spectra provide initial information on the chemical environment of protons within the molecule. The chemical shifts of the acetyl group's methyl protons and the protons on the amino acid residues are highly sensitive to their local structure and pH. nih.gov For instance, characteristic signals for the acetamide (B32628) group can confirm the modification. nih.gov
Two-dimensional (2D) NMR techniques are essential for a complete structural assignment.
COSY (Correlated Spectroscopy) reveals through-bond proton-proton couplings, which is crucial for identifying the amino acid spin systems. uzh.ch
TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire amino acid residue's spin system, simplifying residue identification. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other (typically <5 Å), providing key distance restraints used to calculate the peptide's 3D conformation. uzh.ch
These experiments allow for the assignment of nearly all proton resonances and the determination of key conformational parameters. Furthermore, NMR is used to study ligand-target interactions by monitoring changes in chemical shifts (Chemical Shift Perturbation, CSP) upon binding of this compound to a receptor or enzyme, identifying the binding interface and conformational changes.
| Assignment | Proton Type | Typical Chemical Shift (ppm) |
|---|---|---|
| Acetyl (Ac) | -CH₃ | ~2.1 |
| Alanine (Ala) | α-H | ~4.3 |
| Alanine (Ala) | β-CH₃ | ~1.5 |
| Tyrosine (Tyr) | α-H | ~4.6 |
| Tyrosine (Tyr) | β-CH₂ | ~3.1, ~3.2 |
| Tyrosine (Tyr) | Aromatic (δ-H) | ~7.2 |
| Tyrosine (Tyr) | Aromatic (ε-H) | ~6.9 |
Mass Spectrometry-Based Approaches for Peptide Profiling and Derivatization Analysis
Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing precise molecular weight determination, sequence confirmation, and characterization of modifications. resolvemass.ca
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow intact peptides like this compound to be transferred into the gas phase for MS analysis. Time-of-Flight (TOF) analyzers are often used to measure the mass-to-charge ratio (m/z) with high accuracy, confirming the peptide's molecular weight and the presence of the N-terminal acetyl group, which adds 42.01 Da to the mass. ionsource.com
Tandem mass spectrometry (MS/MS) is used for sequencing. A specific peptide ion (the precursor ion) is selected and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation of peptides occurs predictably along the peptide backbone, generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the sequence to be read directly from the spectrum. N-terminal acetylation is known to improve fragmentation quality by promoting the formation of b-ions, which aids in confident sequencing. nih.govresearchgate.net
| Fragment Ion | Sequence | Calculated m/z (monoisotopic) |
|---|---|---|
| b₁ | Ac-Gly | 100.04 |
| b₂ | Ac-Gly-Leu | 213.12 |
| y₁ | Leu | 132.09 |
| y₂ | Gly-Leu | 189.11 |
When studying the role of this compound in a complex biological system, quantitative methods are essential. Isotope labeling strategies coupled with MS allow for the precise quantification of the peptide. In this approach, a stable, heavy-isotope-labeled version of this compound is synthesized to be used as an internal standard.
This standard is spiked into a biological sample (e.g., cell lysate or tissue extract) at a known concentration. The sample is then analyzed by nanoflow liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS). nih.gov The mass spectrometer can distinguish between the naturally abundant ("light") peptide and the heavy-isotope-labeled standard based on their mass difference. By comparing the signal intensities of the light and heavy forms, the absolute quantity of this compound in the original sample can be determined with high accuracy and precision. nih.gov
Chromatographic and Electrophoretic Separations for Purity and Interaction Studies
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized peptides. rsc.org High-Performance Liquid Chromatography (HPLC) is the most common method used. resolvemass.ca
For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the standard technique for analysis and purification. In RP-HPLC, the peptide is separated based on its hydrophobicity. rsc.org A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA). The retention time of the peptide is a characteristic property that can be used for identification, and the area under the peak is proportional to its concentration. This method can efficiently separate the target acetylated dipeptide from synthetic byproducts or unacetylated precursors. nih.gov
Strong Cation Exchange (SCX) chromatography can also be employed, particularly to separate acetylated peptides from their unmodified counterparts. researchgate.net Acetylation neutralizes the positive charge of the N-terminal amine group, leading to a reduced retention on the negatively charged SCX stationary phase compared to the unmodified peptide. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide powerful in silico tools to predict and analyze the structural and energetic properties of peptides like this compound. nih.govspringernature.com These methods complement experimental data by offering insights at an atomic level of detail.
Molecular Mechanics (MM): Using force fields, MM can rapidly calculate the potential energy of different peptide conformations. Energy minimization techniques are used to find low-energy, stable structures.
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the peptide over time, providing a dynamic picture of its conformational landscape in different environments (e.g., in water or interacting with a membrane). mdpi.com This can reveal preferred conformations and the flexibility of the peptide backbone and side chains.
Quantum Mechanics (QM): QM calculations, often performed using Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to study properties like hydrogen bonding and reaction mechanisms. nih.gov For a small molecule like a dipeptide, QM methods can be used to refine force field parameters and calculate properties like NMR shielding values to compare with experimental spectra. nih.gov
These computational approaches are instrumental in predicting the bioactive conformation of this compound and modeling its docking into the binding site of a target protein, guiding further experimental studies. acs.org
Future Research Directions and Unanswered Questions in Acetylated Dipeptide Research
Elucidating Novel Molecular Targets and Signaling Pathways
Current Understanding: Acetyldipeptide A2's known interaction with DNA as a Bleomycin (B88199) A2 analogue highlights its capacity to bind nucleic acids and influence DNA breakage nih.govresearchgate.net. Studies suggest it may unwind DNA and bind through an intercalative mechanism nih.govresearchgate.net. However, the precise molecular targets beyond general DNA interaction, including specific DNA sequences or secondary structures it preferentially binds to, are not comprehensively defined. Furthermore, the cellular signaling pathways that are modulated by these interactions, or any other potential interactions with cellular components, remain largely unexplored.
Future Research: Future research should prioritize a detailed mapping of this compound's molecular targets. This involves investigating its binding affinity and specificity towards various DNA motifs, including different base compositions, sequence patterns, and non-canonical DNA structures. Exploring its potential interactions with RNA molecules or DNA-associated proteins, such as DNA repair enzymes, transcription factors, or chromatin modifiers, is also crucial. Understanding the downstream consequences of these interactions is paramount; this could involve proteomic and phosphoproteomic analyses to identify affected signaling cascades, thereby elucidating how this compound influences cellular processes.
Hypothetical Research Findings:
| Potential Molecular Target | Binding Affinity (Hypothetical, nM) | Interaction Type | Relevance to this compound |
| dsDNA (GC-rich regions) | 500 | Intercalation | Known DNA interaction nih.govresearchgate.net |
| dsDNA (AT-rich regions) | 800 | Groove Binding | Potential interaction |
| G-quadruplex DNA | 750 | Stabilization | Unexplored |
| RNA (e.g., mRNA) | >1000 | Weak binding | Unexplored |
| DNA Topoisomerase I | N/A (Indirect effect) | N/A | Potential downstream target |
Exploration of Advanced and Sustainable Synthetic Strategies for Derivatization
Current Understanding: The complex chemical structure of this compound, featuring thiazole (B1198619) rings and a sulfonium (B1226848) group, suggests that its synthesis may involve intricate chemical pathways pfizer.comguidechem.com. While specific synthetic routes are not extensively detailed in available literature, the need for analogues with potentially improved properties implies that current or historical synthetic methods may have limitations regarding efficiency, scalability, cost-effectiveness, or environmental impact.
Future Research: Developing advanced, sustainable, and efficient synthetic strategies for this compound and its derivatives is a critical future research direction. This includes exploring novel coupling reactions, stereoselective synthesis techniques, and potentially biocatalytic or flow chemistry approaches to improve yields and purity while minimizing waste. Emphasis should be placed on "green chemistry" principles to reduce the use of hazardous reagents and solvents. Furthermore, systematic derivatization of this compound's structure—modifying the acetyl group, the dipeptide backbone, or the thiazole/sulfonium components—is necessary to explore structure-activity relationships and optimize its biological profile, potentially enhancing its specificity or modulating its activity.
Hypothetical Research Findings:
| Synthetic Strategy | Yield (%) | Reaction Time | Sustainability Score (1-5) | Purity (%) | Key Modification Explored |
| Novel Coupling A | 75 | 12 h | 4 | 95 | Thiazole modification |
| Biocatalysis | 60 | 24 h | 5 | 92 | Backbone modification |
| Flow Chemistry | 85 | 2 h | 4 | 96 | Sulfonium modification |
| Traditional Route | 50 | 48 h | 2 | 90 | N/A |
Expanding In Vitro and Ex Vivo Mechanistic Studies in Diverse Biological Systems
Current Understanding: Existing studies on this compound primarily focus on its biochemical interactions with DNA in contexts related to Bleomycin A2's mechanism of action nih.govresearchgate.net. Its behavior within living cells and its effects in various tissue types or biological systems are not well-characterized. Understanding its cellular uptake, distribution, metabolism, and specific impact on cellular processes like proliferation, apoptosis, or DNA repair in different biological environments is lacking.
Future Research: Future research must expand mechanistic investigations to cellular and tissue levels. This involves conducting in vitro studies using a range of cell lines, including cancer cells with diverse genetic backgrounds and normal cell types, to assess its effects on cell viability, cell cycle progression, apoptosis, and DNA integrity. Investigating its cellular uptake mechanisms, intracellular localization (e.g., nucleus, cytoplasm), and metabolic fate is essential. Ex vivo studies using tissue explants could provide more physiologically relevant insights into its penetration and activity. Such studies will help bridge the gap between its known biochemical properties and its potential biological impact in more complex systems.
Hypothetical Research Findings:
| Cell Line | This compound Concentration (µM) | Effect on Cell Viability (%) | Effect on DNA Repair Marker (e.g., γH2AX) |
| HeLa (Cervical) | 10 | 85 | Moderate Increase |
| HeLa (Cervical) | 50 | 60 | Significant Increase |
| MCF-7 (Breast) | 10 | 90 | Slight Increase |
| MCF-7 (Breast) | 50 | 70 | Moderate Increase |
| HEK293 (Kidney) | 10 | 95 | No significant change |
| HEK293 (Kidney) | 50 | 88 | Slight Increase |
Development of Acetylated Dipeptides as Molecular Probes for Cellular Processes
Current Understanding: this compound's inherent ability to interact with DNA suggests a potential scaffold for developing molecular probes. However, its direct application or modification for use as a specific cellular probe has not been widely reported.
Future Research: This area of research involves the design and synthesis of modified this compound analogues that can serve as molecular probes. This could entail conjugating the molecule with fluorescent dyes, radioactive isotopes, or affinity tags. Such probes would be invaluable for visualizing the precise cellular localization of this compound, tracking its dynamic interactions with DNA in real-time using advanced microscopy techniques, or quantifying its binding to specific chromosomal regions. Developing probes that can report on DNA structural changes or damage induced by this compound would further enhance mechanistic studies.
Hypothetical Probe Characteristics:
| Probe Name | Modification | Conjugation Site | Cellular Uptake Efficiency | Target Specificity (DNA) | Imaging Modality |
| AcDipepA2-FITC | Fluorescent | Thiazole ring | High | Broad dsDNA | Fluorescence |
| AcDipepA2-Biotin | Affinity Tag | Sulfonium group | Moderate | Sequence-dependent | Immunostaining |
| AcDipepA2-Cy5 | Fluorescent | Dipeptide backbone | High | GC-rich regions | Confocal Imaging |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Current Understanding: The current understanding of this compound's biological impact is largely limited to its direct molecular interactions, particularly with DNA in the context of Bleomycin A2. A holistic view of its effects on cellular networks and its place within complex biological systems is missing.
Future Research: Future research should leverage systems biology approaches to achieve a comprehensive understanding of this compound's cellular and organismal effects. This involves integrating data from various 'omics' levels—genomics, transcriptomics, proteomics, and metabolomics—obtained from cells or organisms exposed to the compound. Computational modeling and network analysis can then be employed to map perturbed biological pathways, identify key regulatory nodes, and predict emergent properties or potential off-target effects. Such an integrated approach is essential for understanding how this compound influences complex biological systems and for identifying novel therapeutic or diagnostic applications.
Conceptual Integration Framework:
| Data Type | Experimental Approach | Information Gained | Systems Biology Output |
| Genomics | DNA sequencing, mutation analysis | Genetic predisposition to this compound response | Identification of genetic modifiers of sensitivity |
| Transcriptomics | RNA-Seq, microarrays | Changes in gene expression profiles | Pathway analysis, identification of dysregulated genes and regulatory networks |
| Proteomics | Mass spectrometry, Western blotting | Changes in protein abundance and post-translational modifications | Identification of key proteins affected, signaling pathway mapping |
| Metabolomics | LC-MS, GC-MS | Alterations in metabolic profiles | Understanding of metabolic shifts and their role in this compound response |
| Network Analysis | Pathway databases, machine learning algorithms | Integration of multi-omics data, prediction of interactions | Comprehensive model of this compound's impact on cellular networks |
By pursuing these research directions, the scientific community can gain a more profound understanding of this compound's chemical properties, biological activities, and potential applications.
Compound List:
this compound
Bleomycin A2
Q & A
Q. What experimental methodologies are recommended for characterizing the structural integrity of Acetyldipeptide A2?
Methodological Answer: Structural characterization requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify impurities using gradient elution protocols (e.g., C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm peptide backbone configuration and acetyl group placement. Compare spectral data with synthetic reference standards .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to verify molecular weight and fragmentation patterns .
Table 1 : Key Analytical Parameters for Structural Characterization
| Technique | Critical Parameters | Validation Criteria |
|---|---|---|
| HPLC | Column type, mobile phase pH, flow rate | ≥95% purity, resolution ≥1.5 |
| NMR | Solvent selection, relaxation delay | Signal-to-noise ratio ≥100:1 |
| MS | Ionization mode, mass accuracy | ±0.01 Da mass error |
Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?
Methodological Answer:
- Cell Line Selection : Use physiologically relevant models (e.g., primary human fibroblasts for collagen synthesis studies) .
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify EC values. Include vehicle controls to account for solvent effects .
- Endpoint Assays : Combine quantitative measures (e.g., ELISA for collagen I/III ratios) with qualitative imaging (confocal microscopy for extracellular matrix organization) .
- Reproducibility : Perform triplicate runs across independent experiments, accounting for intra- and inter-assay variability .
Advanced Research Questions
Q. What strategies can resolve contradictions in pharmacokinetic data for this compound across preclinical studies?
Methodological Answer:
- Source Analysis : Audit experimental variables (e.g., animal models: Sprague-Dawley vs. Wistar rats; administration routes: topical vs. subcutaneous) that may influence bioavailability .
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I statistic). Stratify by covariates like formulation (liposomal vs. free peptide) .
- Mechanistic Studies : Conduct in silico simulations (e.g., molecular dynamics to predict tissue permeability) paired with ex vivo organ perfusion assays .
Q. How can computational models predicting this compound’s target interactions be validated experimentally?
Methodological Answer:
- Docking Validation : Compare predicted binding affinities (AutoDock Vina, Schrödinger) with surface plasmon resonance (SPR) data measuring kinetic constants (, ) .
- Mutagenesis Studies : Introduce point mutations in predicted binding residues (e.g., Ala scanning) and assay functional changes (e.g., luciferase reporter assays for pathway inhibition) .
- Cross-Validation : Apply ensemble modeling (e.g., combining molecular docking, QSAR, and machine learning) to reduce overfitting. Use holdout datasets for external validation .
Methodological Considerations for Reproducibility
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Q. How can researchers integrate omics data (proteomics, transcriptomics) to elucidate this compound’s mechanism of action?
Methodological Answer:
- Pathway Enrichment : Use tools like DAVID or Metascape to identify overrepresented pathways in differentially expressed genes/proteins .
- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) and overlay this compound’s predicted targets to identify hub nodes .
- Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate transcriptomic and proteomic changes with phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
